molecular formula C16H19NO4S B300662 5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300662
M. Wt: 321.4 g/mol
InChI Key: LPQQVNKVHYOADV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly referred to as BVT.2733 and is known for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has gained significant attention from researchers due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

BVT.2733 exerts its therapeutic effects by activating the p53 pathway, which is a key regulator of cell growth and apoptosis. BVT.2733 binds to the MDM2 protein, which is a negative regulator of p53, and prevents it from inhibiting p53 activity. This leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. BVT.2733 also regulates glucose metabolism by activating AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and Physiological Effects:
BVT.2733 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This leads to the inhibition of cell growth and the induction of cell death. BVT.2733 also regulates glucose metabolism by activating AMPK, which is a key regulator of energy metabolism. This leads to the reduction of blood glucose levels and the improvement of insulin sensitivity. BVT.2733 has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using BVT.2733 in lab experiments include its unique chemical structure and potential therapeutic properties. BVT.2733 has been shown to induce apoptosis in cancer cells and regulate glucose metabolism, making it a potential candidate for the development of new cancer and diabetes treatments. However, the limitations of using BVT.2733 in lab experiments include its high cost and limited availability. BVT.2733 is a synthetic compound that requires specialized equipment and expertise to synthesize, which can make it difficult to obtain for lab experiments.

Future Directions

There are several future directions for the research of BVT.2733. One potential direction is the development of new cancer treatments that target the p53 pathway. BVT.2733 has been shown to activate the p53 pathway and induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Another potential direction is the development of new diabetes treatments that regulate glucose metabolism. BVT.2733 has been shown to activate AMPK and regulate glucose metabolism, making it a potential candidate for the development of new diabetes treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of BVT.2733 and its potential use in treating other diseases.

Synthesis Methods

The synthesis of BVT.2733 involves the reaction of 4-(sec-butoxy)-3-ethoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate is then cyclized with maleic anhydride to produce the final product, BVT.2733. The synthesis of BVT.2733 has been optimized to produce high yields and purity.

Scientific Research Applications

BVT.2733 has been extensively studied for its potential use in treating cancer. Research has shown that BVT.2733 can induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, BVT.2733 has been shown to inhibit tumor growth in various cancer models, including breast cancer, lung cancer, and leukemia. BVT.2733 has also been studied for its potential use in treating diabetes and neurodegenerative disorders due to its ability to regulate glucose metabolism and reduce inflammation.

properties

Product Name

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H19NO4S/c1-4-10(3)21-12-7-6-11(8-13(12)20-5-2)9-14-15(18)17-16(19)22-14/h6-10H,4-5H2,1-3H3,(H,17,18,19)/b14-9+

InChI Key

LPQQVNKVHYOADV-NTEUORMPSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)OCC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.